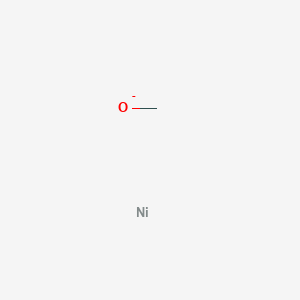

Methanol;nickel

Description

Properties

CAS No. |

135659-79-9 |

|---|---|

Molecular Formula |

CH3NiO- |

Molecular Weight |

89.727 g/mol |

IUPAC Name |

methanolate;nickel |

InChI |

InChI=1S/CH3O.Ni/c1-2;/h1H3;/q-1; |

InChI Key |

PEGMTORPIOBDHT-UHFFFAOYSA-N |

Canonical SMILES |

C[O-].[Ni] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Methanol Electrooxidation on Nickel Surfaces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the electrooxidation of methanol on nickel surfaces. Nickel-based materials have emerged as cost-effective and highly active catalysts for this reaction, particularly in alkaline media, making them a focal point in the development of direct methanol fuel cells (DMFCs) and other electrochemical applications. This document delves into the fundamental reaction pathways, presents key quantitative data from recent studies, details common experimental protocols, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in related fields.

The Mediating Role of Nickel Oxyhydroxide (NiOOH)

The electrooxidation of methanol on nickel surfaces is not a direct process but is instead mediated by the formation of nickel oxyhydroxide (NiOOH), a Ni(III) species. In an alkaline electrolyte, the nickel surface is first oxidized from Ni(II) to Ni(III). This higher oxidation state of nickel is the primary catalytic center that facilitates the oxidation of methanol.

The generally accepted mechanism involves the following key steps[1][2]:

-

Formation of the Active Catalyst: In an alkaline medium, the nickel hydroxide (Ni(OH)₂) layer present on the electrode surface is electrochemically oxidized to nickel oxyhydroxide (NiOOH)[1][2].

-

Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻

-

-

Methanol Oxidation: The generated NiOOH then acts as a strong oxidizing agent, chemically oxidizing the adsorbed methanol molecules. During this process, NiOOH is reduced back to Ni(OH)₂[1][3].

-

NiOOH + CH₃OH → Ni(OH)₂ + Oxidation Products (e.g., formate, carbonate)

-

-

Regeneration of the Catalyst: The Ni(OH)₂ is then re-oxidized to NiOOH, allowing the catalytic cycle to continue[1][4].

This catalytic cycle is visually represented in the following diagram:

Quantitative Data on Methanol Electrooxidation

The performance of nickel-based catalysts for methanol electrooxidation is evaluated based on several key parameters, including the onset potential, peak current density, and long-term stability. The following tables summarize quantitative data from various studies on different nickel-based electrocatalysts.

| Catalyst | Electrolyte | Onset Potential (V vs. ref) | Peak Current Density (mA/cm²) | Reference Electrode | Source |

| NiO-ZrO₂/FTO | 0.5 M NaOH + 0.6 M CH₃OH | 0.33 | 10.0 | Ag/AgCl/3M KCl | [5] |

| NiO-Y₂O₃/FTO | 0.5 M NaOH + 0.6 M CH₃OH | 0.33 | 6.2 | Ag/AgCl/3M KCl | [5] |

| Ni(OH)₂-NPs/GCE | 0.1 M NaOH + 0.04 M CH₃OH | Not specified | Not specified (peak at ~0.6 V) | Not specified | [1] |

| NR-Ni(OH)₂ | 1 M KOH + 1 M CH₃OH | 0.55 | ~25 (forward scan) | RHE | [6] |

| (110)-faceted Ni NCs | 1.0 M KOH + 1.0 M CH₃OH | Not specified | 61 | Hg/HgO | [7] |

| Ni/Zn-mMOFTFs/GCE | Alkaline Media + CH₃OH | Not specified | Not specified | Not specified | [8] |

| MOF-74(Ni)/NiOOH | Not specified | Not specified | 27.62 | Not specified | [9] |

Table 1: Onset Potentials and Peak Current Densities for Methanol Electrooxidation on Various Nickel-Based Catalysts.

| Catalyst | Test Duration (s) | Initial Current Density (mA/cm²) | Final Current Density (mA/cm²) | Stability (Retained Current) | Source |

| NiO-ZrO₂/FTO | 2000 | Not specified | Not specified | 90% | [5] |

| NiO-Y₂O₃/FTO | 2000 | Not specified | Not specified | 93.2% | [5] |

| (110)-faceted Ni NCs | 30,000 | ~50 | ~35 | ~70% (after initial drop) | [7] |

Table 2: Chronoamperometric Stability Data for Methanol Electrooxidation on Nickel-Based Catalysts.

Experimental Protocols

The investigation of methanol electrooxidation on nickel surfaces relies on a suite of electrochemical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to characterize the redox behavior of the catalyst and to evaluate its catalytic activity towards methanol oxidation.

Objective: To determine the oxidation and reduction potentials of the Ni(II)/Ni(III) couple and to assess the catalytic current generated during methanol oxidation.

Methodology:

-

Electrode Preparation: A glassy carbon electrode (GCE) is typically used as the substrate. The nickel-based catalyst is deposited onto the GCE surface. For nanoparticle catalysts, a known amount of the catalyst is dispersed in a solvent (e.g., a mixture of water, isopropanol, and Nafion solution) via ultrasonication to form a homogeneous ink. A specific volume of this ink is then drop-casted onto the polished GCE surface and dried.

-

Electrochemical Cell Setup: A standard three-electrode cell is employed, consisting of the modified GCE as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).

-

Electrolyte: The experiments are conducted in an alkaline electrolyte, typically a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with a concentration ranging from 0.1 M to 1.0 M.

-

Procedure:

-

The electrolyte is first deaerated by purging with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

-

A cyclic voltammogram is recorded in the absence of methanol to observe the characteristic redox peaks of the Ni(OH)₂/NiOOH couple.

-

A known concentration of methanol (e.g., 0.1 M to 1.0 M) is then added to the electrolyte.

-

The cyclic voltammogram is recorded again over a specific potential window at a set scan rate (e.g., 50 mV/s). An increase in the anodic peak current and a decrease in the cathodic peak current in the presence of methanol indicate the electrocatalytic oxidation of methanol[1].

-

Chronoamperometry (CA)

Chronoamperometry is employed to evaluate the long-term stability and durability of the electrocatalyst.

Objective: To measure the current response over time at a constant applied potential in the presence of methanol. A stable current indicates good catalyst stability.

Methodology:

-

Electrode and Cell Setup: The same three-electrode cell setup as in cyclic voltammetry is used.

-

Electrolyte: An alkaline solution containing a fixed concentration of methanol is used.

-

Procedure:

-

A constant potential, typically at or near the peak potential for methanol oxidation observed in the CV, is applied to the working electrode.

-

The resulting current is recorded as a function of time for an extended period (e.g., 1000 to 30,000 seconds).

-

The decay in current over time is analyzed to assess the catalyst's stability. A slower current decay signifies better resistance to poisoning by reaction intermediates[5].

-

In-situ Spectroscopy

Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can provide valuable insights into the reaction intermediates and final products formed on the electrode surface during methanol electrooxidation[10].

Objective: To identify the molecular species adsorbed on the catalyst surface at different applied potentials.

Methodology:

-

Spectroelectrochemical Cell: A specialized cell with an infrared-transparent window (e.g., CaF₂) is required.

-

Electrode Preparation: A thin film of the catalyst is deposited on a suitable substrate that is also a good infrared reflector (e.g., a gold or platinum disk).

-

Procedure:

-

The spectroelectrochemical cell is assembled, and the electrolyte (alkaline solution with methanol) is introduced.

-

A series of potentials are applied to the working electrode, and at each potential, an infrared spectrum is collected.

-

By comparing the spectra at different potentials, the appearance and disappearance of vibrational bands corresponding to different chemical species (e.g., formate, carbonate, CO) can be monitored, providing direct evidence for the reaction pathway[10].

-

Reaction Pathways and Intermediates

While the overall reaction for complete methanol oxidation is: CH₃OH + 6OH⁻ → CO₂ + 5H₂O + 6e⁻

The reaction on nickel surfaces often proceeds through various intermediates. The exact pathway can be influenced by the specific catalyst composition and the reaction conditions. Density functional theory (DFT) calculations and in-situ spectroscopic studies have suggested the formation of intermediates such as formate and carbonate[10]. Some studies have also indicated that the reaction may proceed without the formation of strongly adsorbed carbon monoxide (CO), which is a common poisoning species on platinum-based catalysts[10]. The presence of defects, such as oxygen vacancies on the NiOOH surface, can significantly alter the reaction pathway, favoring the formation of formate[10].

Conclusion

The electrooxidation of methanol on nickel surfaces is a complex process mediated by the Ni(OH)₂/NiOOH redox couple. The performance of nickel-based catalysts can be significantly enhanced by nanostructuring, controlling crystal facets, and creating composite materials. Understanding the fundamental mechanism, supported by robust experimental data and advanced characterization techniques, is crucial for the rational design of next-generation, high-performance, and cost-effective catalysts for direct methanol fuel cells and other electrochemical energy conversion technologies. This guide provides a foundational understanding of these core principles to aid researchers and scientists in their ongoing efforts to advance this important field.

References

- 1. An electrochemical investigation of methanol oxidation on nickel hydroxide nanoparticles [scielo.org.za]

- 2. researchgate.net [researchgate.net]

- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. osti.gov [osti.gov]

- 7. Superior methanol electrooxidation performance of (110)-faceted nickel polyhedral nanocrystals - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

The Role of Nickel Oxide in Methanol Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of nickel oxide (NiO) as a catalyst in the methanol oxidation reaction (MOR). Nickel oxide has emerged as a cost-effective and abundant alternative to precious metal catalysts, such as platinum, for applications ranging from direct methanol fuel cells (DMFCs) to the electrosynthesis of valuable chemicals. This document provides a comprehensive overview of the underlying reaction mechanisms, detailed experimental protocols for catalyst synthesis and evaluation, and a comparative analysis of the performance of various NiO-based electrocatalysts.

Core Principles of Nickel Oxide-Catalyzed Methanol Oxidation

The electrocatalytic oxidation of methanol on nickel-based catalysts in an alkaline medium is a complex process that relies on the in-situ formation of a higher-valence nickel species. The generally accepted mechanism involves the oxidation of Ni(II) to Ni(III) to form nickel oxyhydroxide (NiOOH), which then acts as the primary oxidizing agent for methanol.

The fundamental steps of this process can be summarized as follows:

-

Activation of the Catalyst: In an alkaline electrolyte, nickel oxide (NiO) or nickel hydroxide (Ni(OH)₂) undergoes oxidation to form nickel oxyhydroxide (NiOOH) on the electrode surface. This is a crucial activation step, as NiOOH is the electrochemically active species.[1][2]

-

Methanol Adsorption and Oxidation: Methanol molecules from the solution adsorb onto the surface of the NiOOH. The highly oxidative Ni(III) centers in NiOOH facilitate the dehydrogenation of methanol.

-

Reaction Intermediates and Final Products: The oxidation of methanol proceeds through several intermediate steps, potentially forming species like formaldehyde and formate. The final products of complete oxidation are carbonate and water. However, in many cases, formate is a major product, and its selective production is a key area of research.[3]

-

Catalyst Regeneration: As methanol is oxidized, NiOOH is reduced back to Ni(OH)₂, which can then be re-oxidized to NiOOH to continue the catalytic cycle.

The overall reaction in an alkaline medium can be represented as:

CH₃OH + 6OH⁻ → CO₂ + 5H₂O + 6e⁻

However, the partial oxidation to formate is also common:

CH₃OH + 4OH⁻ → HCOO⁻ + 3H₂O + 4e⁻

The efficiency and pathway of the reaction are highly dependent on the catalyst's morphology, composition, and the presence of dopants or supporting materials.

Quantitative Performance of Nickel Oxide-Based Catalysts

The performance of NiO-based electrocatalysts for methanol oxidation is typically evaluated based on several key metrics: current density, onset potential, and long-term stability. The following tables summarize quantitative data from various studies on different NiO catalyst formulations.

| Catalyst Composition | Support/Morphology | Electrolyte | Peak Current Density (mA/cm²) | Onset Potential (V vs. ref) | Reference |

| NiO | Nanoparticles on Carbon Nanotubes (CNTs) | 1.0 M KOH + 1.0 M CH₃OH | ~10 at 1.47 V vs RHE | Not Specified | [4] |

| NiO | Nanotubes (NTs) | Not Specified | 11.5-fold increase in mass activity vs. NiO nanoparticles | Not Specified | |

| NiO-CuO | Thin Film | 0.5 M NaOH + 0.3 M CH₃OH | 12.2 | Not Specified | [5] |

| Ni₀.₉₅Cr₀.₀₅O₂₊δ | Thin Film | 0.5 M NaOH + 0.3 M CH₃OH | 6.5 | Not Specified | [5] |

| ZrO₂/NiO/rGO | Reduced Graphene Oxide Composite | 0.5 M KOH + 0.7 M CH₃OH | 26.6 | ~0.52 | [6] |

| Mn-doped NiO | Nanoparticles | 1 M KOH + 1 M CH₃OH | 58 at 1.6 V vs. RHE | Not Specified | [3] |

| Mo-doped NiO | Nanoparticles | 1.0 M KOH + 1.0 M CH₃OH | 280.8 at 1.7 V vs. RHE | Not Specified | [7] |

| Pt-NiO/C | Carbon Supported | 1.0 M KOH + 1.0 M CH₃OH | 45 at -0.09 V vs. Hg/HgO | -0.53 V vs. Hg/HgO | [8] |

| Pd-NiO/C | Carbon Supported | 1.0 M KOH + 1.0 M CH₃OH | 74 at -0.07 V vs. Hg/HgO | -0.46 V vs. Hg/HgO | [8] |

| NiO/Ni-N/C | N-doped Carbon Composite | Not Specified | 1043 mA/mg (mass activity) at 0.73 V vs. Ag/AgCl | Not Specified | [9] |

| NiO/CuO MOF + 5% rGO | Metal-Organic Framework with rGO | Not Specified | 437.28 at 0.9 V | Not Specified | [10] |

Experimental Protocols

This section details the methodologies for key experiments in the study of nickel oxide-catalyzed methanol oxidation.

Synthesis of Nickel Oxide-Based Catalysts

3.1.1. Hydrothermal Synthesis of Mn-doped NiO Nanoparticles [11][3]

-

Precursor Solution Preparation: Dissolve nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) in a mixture of deionized water and ethanol. The molar ratio of Ni to Mn can be varied to achieve different doping levels.

-

Hydrolysis: Add a solution of sodium hydroxide (NaOH) dropwise to the precursor solution under vigorous stirring to induce precipitation of the metal hydroxides.

-

Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat at a specified temperature (e.g., 180°C) for a designated period (e.g., 12 hours).

-

Washing and Drying: After cooling to room temperature, collect the precipitate by centrifugation, wash it repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dry the product in an oven (e.g., at 60°C overnight).

-

Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 300°C) for a set duration (e.g., 2 hours) in air to convert the hydroxides to oxides.

3.1.2. Self-Template Synthesis of NiO Nanotubes [12]

-

Template Formation: Synthesize a nanorod-like Ni-dimethylglyoxime complex to serve as a self-template.

-

Pyrolysis: Pyrolyze the prepared Ni-dimethylglyoxime complex at a controlled temperature. The pyrolysis temperature is a critical parameter that influences the morphology and crystallinity of the final NiO nanotubes.

-

Characterization: The resulting porous NiO nanotubes can be characterized for their structural and electrochemical properties.

Electrochemical Evaluation of Catalyst Performance

3.2.1. Working Electrode Preparation [6]

-

Catalyst Ink Preparation: Disperse a specific amount of the synthesized catalyst powder (e.g., 5 mg) in a solution containing a solvent (e.g., a mixture of deionized water and isopropanol) and a binder (e.g., 5 wt% Nafion solution).

-

Sonication: Sonicate the mixture for an extended period (e.g., 30-60 minutes) to form a homogeneous catalyst ink.

-

Electrode Coating: Drop-cast a small, precise volume of the catalyst ink (e.g., 5 µL) onto the surface of a polished glassy carbon electrode (GCE).

-

Drying: Allow the electrode to dry at room temperature or under a mild heat source to evaporate the solvent, leaving a thin film of the catalyst on the GCE surface.

3.2.2. Cyclic Voltammetry (CV) [1][6]

-

Electrochemical Cell Setup: Use a standard three-electrode electrochemical cell containing the prepared working electrode, a counter electrode (e.g., platinum wire or foil), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

-

Electrolyte: Fill the cell with an alkaline electrolyte (e.g., 1.0 M KOH or 0.5 M NaOH) containing a specific concentration of methanol (e.g., 1.0 M).

-

CV Measurement: Cycle the potential of the working electrode within a defined range (e.g., -0.2 V to 0.8 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s). The resulting voltammogram will show the characteristic oxidation and reduction peaks associated with the Ni(II)/Ni(III) redox couple and the methanol oxidation reaction.

3.2.3. Chronoamperometry (CA) [5][13]

-

Experimental Setup: Use the same three-electrode cell and electrolyte as in the CV experiment.

-

Potential Step: Apply a constant potential to the working electrode, typically at or near the peak potential for methanol oxidation observed in the CV.

-

Current-Time Measurement: Record the current as a function of time over an extended period (e.g., 2000 seconds or more). The decay in current over time provides information about the catalyst's stability and its susceptibility to poisoning by reaction intermediates.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of methanol oxidation on a nickel oxide catalyst.

Caption: General experimental workflow for catalyst synthesis and evaluation.

Conclusion and Future Outlook

Nickel oxide-based materials have demonstrated significant promise as efficient and robust electrocatalysts for methanol oxidation. The ability to tune their catalytic activity and stability through nanostructuring, doping, and the formation of composites opens up a vast design space for future catalyst development. Key areas for future research include:

-

Advanced Material Design: The exploration of novel morphologies, such as hierarchical and porous structures, to maximize the electrochemically active surface area.

-

Synergistic Effects: A deeper understanding of the synergistic interactions between NiO and other metal oxides, carbon supports, and dopants to enhance charge transfer and catalytic efficiency.

-

In-situ/Operando Characterization: The use of advanced characterization techniques to probe the catalyst structure and reaction intermediates under operating conditions, providing crucial insights into the reaction mechanism.

-

Long-term Durability: Addressing the challenges of catalyst deactivation and dissolution to improve the long-term operational stability required for commercial applications.

The continued development of high-performance nickel oxide-based catalysts will be instrumental in advancing direct methanol fuel cell technology and enabling the sustainable electrosynthesis of valuable chemicals from methanol.

References

- 1. An electrochemical investigation of methanol oxidation on nickel hydroxide nanoparticles [scielo.org.za]

- 2. researchgate.net [researchgate.net]

- 3. Mn-modified nickel oxide for selective methanol oxidation: a route toward integrated formate electrosynthesis and hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. The preparation of NiO/Ni–N/C nanocomposites and its electrocatalytic performance for methanol oxidation reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Nanocomposites of NiO/CuO Based MOF with rGO: An Efficient and Robust Electrocatalyst for Methanol Oxidation Reaction in DMFC [mdpi.com]

- 11. Mn-modified nickel oxide for selective methanol oxidation: a route toward integrated formate electrosynthesis and hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. Self-template synthesis of defect-rich NiO nanotubes as efficient electrocatalysts for methanol oxidation reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. An Electrochemical Investigation of Methanol Oxidation on Thin Films of Nickel Oxide and Its Composites with Zirconium and Yttrium Oxides [mdpi.com]

An In-depth Technical Guide to the Adsorption of Methanol on Nickel Clusters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption and subsequent reactions of methanol on nickel clusters. By synthesizing findings from both experimental and theoretical studies, this document aims to offer a detailed understanding of the surface chemistry involved, which is crucial for applications in catalysis, reforming processes, and potentially in understanding enzymatic reactions involving nickel centers.

Introduction

The interaction of methanol with nickel surfaces and clusters is of significant fundamental and industrial importance. Nickel-based catalysts are widely used in processes such as steam reforming of methanol for hydrogen production and as anodes in direct methanol fuel cells. Understanding the initial adsorption steps and the subsequent decomposition pathways at a molecular level is key to designing more efficient and selective catalysts. This guide focuses on the adsorption of methanol on nickel clusters, drawing comparisons to the well-studied Ni(111) surface to highlight the unique properties of nanoscale nickel.

Adsorption and Decomposition of Methanol on Nickel Surfaces

Methanol adsorption on nickel surfaces can proceed via both molecular and dissociative pathways. The initial step is typically the molecular adsorption of methanol, where the molecule binds to the nickel surface through its oxygen atom. Subsequent reactions are highly dependent on temperature and the nature of the nickel surface (e.g., single crystal vs. cluster).

2.1. Molecular Adsorption

At low temperatures, methanol adsorbs molecularly on nickel surfaces.[1] The oxygen atom's lone pair of electrons interacts with the nickel atoms, leading to a weak chemisorption. On the Ni(111) surface, methanol has been observed to bind to atop sites with a binding energy of approximately -11 kJ mol⁻¹ (-0.11 eV).[1]

2.2. Decomposition Pathways

As the temperature increases, adsorbed methanol can undergo decomposition through several pathways. The primary routes involve the scission of the O-H bond or the C-H bond.

-

O-H Bond Scission: This is the most commonly observed initial decomposition step on Ni(111) surfaces, leading to the formation of a methoxy intermediate (CH₃O) and an adsorbed hydrogen atom.[2] This process typically occurs at temperatures above 150 K.[2] The methoxy species is relatively stable and further decomposes at higher temperatures.

-

C-H Bond Scission: While less favorable on Ni(111), the initial cleavage of a C-H bond to form a hydroxymethyl intermediate (CH₂OH) and an adsorbed hydrogen atom is a competing pathway on nickel clusters.[3]

Following the initial bond scission, a series of dehydrogenation steps occur, ultimately leading to the formation of carbon monoxide (CO) and hydrogen (H₂) as the final products. The complete decomposition pathway on Ni(111) is generally accepted as:

CH₃OH → CH₃O + H → CH₂O + 2H → CHO + 3H → CO + 4H

The adsorbed hydrogen atoms eventually recombine and desorb as H₂ gas.

Quantitative Data on Methanol Adsorption and Decomposition

The following tables summarize the key quantitative data from theoretical and experimental studies on the adsorption and decomposition of methanol on nickel surfaces and clusters.

Table 1: Adsorption Energies of Methanol and Intermediates on Nickel Surfaces

| Species | Surface/Cluster | Adsorption Site | Adsorption Energy (eV) | Adsorption Energy (kJ/mol) | Reference |

| CH₃OH | Ni(111) | Atop | -0.11 | -11 | [1] |

| CH₃OH | Ni₄ Cluster | - | Stronger than on bimetallic clusters | - | [3] |

| H₂O | Ni(111) | Atop | -0.09 | -9 | [1] |

| HCOOH | Ni(111) | Atop | -0.13 | -13 | [1] |

| CH₂OH | Ni(111) | Bridge | -1.39 | -134 | [1] |

| CH₃O | Ni(111) | 3-fold hollow | - | - | [1] |

| CHO | Ni(111) | 3-fold hollow | - | - | [1] |

| CO | Ni(111) | 3-fold hollow | - | - | [1] |

| O* | Ni(111) | 3-fold hollow | -5.25 | -506 | [1] |

Note: A negative sign indicates an exothermic process.

Table 2: Activation Barriers for Methanol Decomposition on Nickel Surfaces

| Reaction Step | Surface/Cluster | Activation Barrier (eV) | Activation Barrier (kJ/mol) | Reference |

| CH₃OH → CH₃O + H | Ni-based clusters | Lower than on Ni₄ | - | [3] |

| CH₃OH → CH₂OH + H | Ni-based clusters | Lower than on Ni₄ | - | [3] |

Experimental Protocols

4.1. Temperature-Programmed Desorption (TPD)

TPD is a widely used technique to study the desorption kinetics of adsorbates from a surface.

-

Sample Preparation: A nickel single crystal (e.g., Ni(111)) is cleaned in an ultra-high vacuum (UHV) chamber by cycles of sputtering with Ar⁺ ions and annealing at high temperatures.

-

Adsorption: Methanol vapor is introduced into the UHV chamber at a low temperature (e.g., <150 K) to allow for molecular adsorption on the clean nickel surface.

-

Desorption: The crystal is then heated at a linear rate, and the desorbing species are monitored with a mass spectrometer. The temperature at which a species desorbs provides information about its binding energy.

4.2. In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) coupled with Mass Spectrometry (MS)

This technique allows for the identification of surface intermediates under reaction conditions.

-

Catalyst Preparation: Supported nickel nanoparticles (e.g., NiSn) are placed in a high-temperature controlled DRIFT chamber. The catalyst is typically pretreated in a flow of H₂ at an elevated temperature (e.g., 300 °C) to reduce the nickel species.[4]

-

Methanol Adsorption: A stream of an inert gas (e.g., He) saturated with methanol vapor is passed through the catalyst bed at a specific temperature (e.g., 100 °C).[4]

-

Thermal Evolution: The temperature is then ramped up, and DRIFT spectra are collected at different temperature intervals to observe changes in the adsorbed species.[4] Simultaneously, the effluent gas is analyzed by a mass spectrometer to correlate the disappearance of surface species with the appearance of gas-phase products.[4]

Computational Methodologies

5.1. Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the geometric and electronic structures of adsorbates on catalyst surfaces and for determining adsorption energies and reaction pathways.

-

Model System: A slab model is often used to represent an extended surface like Ni(111), while a cluster model (e.g., Ni₄) is used to represent a nanoparticle.

-

Functional and Basis Set: A variety of exchange-correlation functionals (e.g., PBE, PW91) and basis sets (e.g., 6-311+G(d,p)) are employed.

-

Calculations: Geometry optimizations are performed to find the most stable adsorption configurations. Transition state searches are conducted to determine the activation barriers for elementary reaction steps. Vibrational frequency calculations are used to characterize the nature of the stationary points (minima or transition states) and to obtain theoretical vibrational spectra.

Visualizations

6.1. Methanol Decomposition Pathway on Ni(111)

Caption: Methanol decomposition pathway on Ni(111) surface.

6.2. Competing Initial Decomposition Pathways on Nickel Clusters

Caption: Competing O-H vs. C-H scission of methanol on Ni clusters.

6.3. Experimental Workflow for In Situ DRIFTS-MS

Caption: Workflow for in-situ DRIFTS-MS studies of methanol adsorption.

Conclusion

The adsorption and reaction of methanol on nickel clusters exhibit distinct characteristics compared to extended nickel surfaces. While the overall decomposition pathway leading to CO and H₂ is similar, the initial activation step can be different, with C-H bond scission becoming a more competitive route on clusters. This has significant implications for catalyst design, as controlling the cluster size and composition can potentially tune the selectivity towards desired products. The quantitative data and methodologies presented in this guide provide a foundation for further research in this area, which is vital for advancing technologies in hydrogen production and fuel cells.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. An Electrochemical Investigation of Methanol Oxidation on Thin Films of Nickel Oxide and Its Composites with Zirconium and Yttrium Oxides [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In Situ DRIFTS-MS Methanol Adsorption Study onto Supported NiSn Nanoparticles: Mechanistic Implications in Methanol Steam Reforming - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Principles of Nickel-Catalyzed Methanol Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanol stands as a pivotal platform chemical and a promising clean energy carrier. The catalytic conversion of carbon dioxide (CO2) and hydrogen (H2) into methanol presents a sustainable route for its production, mitigating greenhouse gas emissions. While copper-based catalysts have traditionally dominated this field, nickel-based catalysts are emerging as highly effective and selective alternatives. This technical guide delves into the fundamental principles governing nickel-catalyzed methanol synthesis, with a particular focus on the synergistic effects of promoters and the underlying reaction mechanisms. We provide a comprehensive overview of catalyst systems, summarize key performance data, detail experimental methodologies, and visualize critical pathways to offer a thorough resource for researchers and professionals in the chemical and pharmaceutical sciences.

Core Principles of Nickel-Catalyzed Methanol Synthesis

Nickel-based catalysts, particularly when alloyed with other metals like gallium or promoted with oxides, have demonstrated remarkable activity and selectivity in the hydrogenation of CO2 to methanol.[1][2] The core of this catalytic process lies in the unique electronic and geometric properties of the nickel-containing active sites, which facilitate the adsorption and activation of reactants and guide the reaction pathway towards methanol formation while suppressing undesired side reactions like methanation and the reverse water-gas shift (rWGS) reaction.[1][3]

The Role of Promoters and Alloying Elements

The performance of nickel catalysts is significantly enhanced by the addition of promoters or by forming intermetallic compounds. Gallium (Ga) has emerged as a particularly effective promoter.[1][4] Alloying nickel with gallium can lead to the formation of specific intermetallic phases, such as Ni5Ga3 and α'-Ni3Ga, which exhibit high methanol selectivity.[1][2][5] These alloys are believed to limit the dissociation of carbon monoxide (CO*), a key step in methane formation, thereby favoring the pathway to methanol.[5]

The presence of gallium oxide (GaOx) species, often coexisting with the Ni-Ga alloy, also plays a crucial role.[3][5][6] GaOx can enhance the activation of CO2 and stabilize key reaction intermediates like formate (HCOO*), which are precursors to methanol.[5][6] The interplay between the Ni-Ga alloy and GaOx species is critical in achieving high methanol formation rates and selectivity.[6][7]

Indium (In) is another effective promoter for nickel-based catalysts. The addition of nickel to indium oxide (In2O3) has been shown to significantly enhance CO2 conversion while maintaining high methanol selectivity.[8][9] The synergy between nickel and indium oxide is attributed to the facilitation of H2 dissociation on nickel sites, which then spill over to the indium oxide support to hydrogenate CO2.[10]

Reaction Mechanisms

The synthesis of methanol on nickel-based catalysts is generally understood to proceed through a series of surface-mediated reactions. The formate pathway is widely considered to be a dominant mechanism.[1][9][11] This pathway involves the following key steps:

-

Adsorption and Activation of Reactants: CO2 and H2 adsorb onto the catalyst surface.

-

Formation of Formate Intermediate: Adsorbed CO2 reacts with adsorbed hydrogen to form a formate (HCOO*) intermediate.

-

Hydrogenation to Methanol: The formate intermediate is subsequently hydrogenated in a stepwise manner to form methoxy (CH3O*) species, which are then further hydrogenated to produce methanol (CH3OH).

Density functional theory (DFT) calculations have been instrumental in elucidating these pathways, showing that Ni-rich step sites on Ni-Ga alloys can effectively stabilize key intermediates like HCOO* and CH3O*.[5]

Quantitative Performance Data

The following tables summarize key performance data for various nickel-based catalyst systems, providing a comparative overview of their efficacy in methanol synthesis.

| Catalyst System | Support | Temperature (°C) | Pressure (bar) | CO2 Conversion (%) | Methanol Selectivity (%) | Reference |

| Ni5Ga3 | - | 227 | 1 | - | - | [12] |

| α'-Ni3Ga | SiO2 | - | - | - | 71 | [3][5] |

| δ-Ni5Ga3 | SiO2 | - | - | - | 55 | [3][5] |

| α-Ni9Ga | SiO2 | - | - | - | 11 | [3][5] |

| NiO(6 wt%)-In2O3 | - | 250 | 30 | - | - | [10] |

| Ni/In2O3-h | - | 300 | 20 | - | - | [9] |

| Cu-Mn-Ni/ZrO2 | ZrO2 | 240 | 50 | 14.57 | 57.84 | [13] |

| Catalyst System | Solvent | Temperature (°C) | Turnover Frequency (h⁻¹) | Syngas Conversion (%) | Reference |

| Ni(CO)4-KOMe | triglyme-MeOH | 100 | 66 | 99 | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for the preparation and testing of nickel-based catalysts for methanol synthesis, synthesized from various cited studies.

Catalyst Preparation: Co-Precipitation Method for Ni-Ga Catalysts

This method is widely used for synthesizing supported metal catalysts.

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel nitrate (Ni(NO3)2·6H2O) and gallium nitrate (Ga(NO3)3·xH2O) in deionized water.

-

Precipitation: Slowly add a precipitating agent, such as a solution of sodium carbonate (Na2CO3), to the precursor solution under vigorous stirring at a constant pH and temperature.

-

Aging: Age the resulting slurry for a specified period (e.g., 1-2 hours) to ensure complete precipitation and formation of the desired precursor phases.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

-

Drying: Dry the filter cake overnight in an oven at a temperature of approximately 100-120°C.

-

Calcination: Calcine the dried powder in a furnace under a flow of air at a high temperature (e.g., 600°C) for several hours to decompose the precursors and form the metal oxides.[16]

-

Reduction: Prior to the catalytic reaction, activate the catalyst by reducing it in a flow of hydrogen (H2) at an elevated temperature to form the active metallic phases.[17]

Catalyst Testing: Fixed-Bed Reactor System

The catalytic performance is typically evaluated in a continuous-flow fixed-bed reactor.

-

Reactor Loading: Load a specific amount of the prepared catalyst into a stainless-steel reactor tube.

-

In-situ Reduction: Reduce the catalyst in-situ by flowing a mixture of H2 and an inert gas (e.g., N2 or Ar) at a controlled temperature and flow rate.

-

Reaction Conditions: Introduce the reactant gas mixture (CO2 and H2, typically at a ratio of 1:3) into the reactor at the desired temperature and pressure.

-

Product Analysis: Analyze the effluent gas stream using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector for permanent gases and a flame ionization detector for methanol and other hydrocarbons).

-

Data Calculation: Calculate the CO2 conversion, methanol selectivity, and space-time yield based on the composition of the inlet and outlet gas streams.

Visualizing Key Pathways and Workflows

Diagrams are essential for a clear understanding of complex processes. The following sections provide visualizations of the methanol synthesis reaction pathway and a typical experimental workflow using the DOT language for Graphviz.

Signaling Pathway: Formate Pathway for Methanol Synthesis

Caption: The formate pathway for nickel-catalyzed methanol synthesis.

Experimental Workflow: Catalyst Preparation and Testing

Caption: A generalized experimental workflow for catalyst synthesis and evaluation.

Conclusion

Nickel-based catalysts, particularly those incorporating promoters like gallium and indium, represent a promising frontier in the sustainable synthesis of methanol from CO2. Their high activity, selectivity, and potential for operation at lower pressures make them attractive alternatives to traditional copper-based systems. A deep understanding of the structure-activity relationships, the role of promoters, and the underlying reaction mechanisms is paramount for the rational design of next-generation catalysts. This guide provides a foundational overview of these principles, supported by quantitative data and detailed experimental frameworks, to aid researchers in their pursuit of more efficient and sustainable chemical transformations.

References

- 1. research.tue.nl [research.tue.nl]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. How Does the Ni–Ga Alloy Structure Tune Methanol Productivity and Selectivity? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly discovered catalyst could lead to the low-cost, clean production of methanol, scientists say | Stanford University School of Engineering [engineering.stanford.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure and Role of a Ga-Promoter in Ni-Based Catalysts for the Selective Hydrogenation of CO2 to Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.tue.nl [research.tue.nl]

- 11. Mechanism of methanol synthesis on Ni(110) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of a Ni-Ga catalyst for CO_2 reduction to methanol | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]

- 13. Effect of Ni content on Cu–Mn/ZrO2 catalysts for methanol synthesis from CO2 hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. Kinetic modeling of homogeneous methanol synthesis catalyzed by base-promoted nickel complexes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Preparation and Characterization of Ni5Ga3 for Methanol Formation via CO2 Hydrogenation | Semantic Scholar [semanticscholar.org]

- 17. orbit.dtu.dk [orbit.dtu.dk]

A Comprehensive Technical Guide to Nickel-Methanol Coordination Chemistry: Synthesis, Characterization, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coordination chemistry of nickel with methanol has garnered significant interest due to the diverse structures and reactivity patterns exhibited by the resulting complexes. Methanol, as a simple protic solvent and a C1 feedstock, plays a crucial role as both a ligand and a reagent in many nickel-catalyzed reactions. Understanding the fundamental principles of nickel-methanol coordination is paramount for the rational design of catalysts for a variety of transformations, including alcohol oxidation, carbon dioxide reduction, and cross-coupling reactions. Furthermore, the broader field of nickel coordination chemistry is increasingly recognized for its potential in medicinal chemistry and drug development, where nickel complexes are being explored as therapeutic agents and catalysts for the synthesis of complex organic molecules.[1][2][3] This technical guide provides an in-depth overview of the core aspects of nickel-methanol coordination chemistry, with a focus on synthesis, characterization, and catalytic applications, while also highlighting its relevance to the pharmaceutical industry.

Synthesis of Nickel-Methanol Coordination Complexes

The synthesis of nickel-methanol coordination complexes can be broadly categorized into two main approaches: the direct reaction of a nickel salt with methanol as the primary solvent and ligand source, and the synthesis of nickel complexes with other ligands in a methanolic medium, where methanol may act as a coordinating solvent.

A general workflow for the synthesis and characterization of these complexes is outlined below:

Caption: General experimental workflow for the synthesis and characterization of nickel-methanol coordination complexes.

Experimental Protocols

Protocol 1: Synthesis of Hexaaquanickel(II) Chloride in Methanol

This protocol describes the straightforward synthesis of a simple nickel-methanol solvated complex.

-

Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Methanol (anhydrous).

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve a known amount of NiCl₂·6H₂O in a minimal amount of anhydrous methanol with stirring.

-

Continue stirring at room temperature for 1-2 hours to ensure complete dissolution and coordination.

-

Slowly evaporate the methanol under reduced pressure or by gentle heating to obtain the crystalline product.

-

Wash the resulting crystals with a small amount of cold diethyl ether and dry under vacuum.

-

Protocol 2: Synthesis of a Nickel(II) Complex with a Bidentate N,O-Ligand in Methanol

This protocol provides a general method for synthesizing a nickel complex with an organic ligand where methanol acts as a coordinating solvent.[4]

-

Materials: Nickel(II) chloride (NiCl₂), (Pyridin-2-yl)methanol, Methanol (anhydrous).

-

Procedure:

-

Dissolve NiCl₂ in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve 2 molar equivalents of (pyridin-2-yl)methanol in anhydrous methanol.

-

Slowly add the ligand solution to the nickel salt solution with continuous stirring.

-

The reaction mixture may be stirred at room temperature or refluxed for several hours, depending on the specific ligand.[5]

-

Upon cooling, the product may precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold methanol or diethyl ether, and dry under vacuum.[4]

-

Characterization of Nickel-Methanol Complexes

The structural and electronic properties of nickel-methanol complexes are elucidated using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Techniques

-

UV-Visible Spectroscopy: The electronic transitions in nickel(II) complexes, which are typically d⁸, provide valuable information about the coordination geometry. Octahedral Ni(II) complexes in methanol generally exhibit three spin-allowed d-d transitions.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of methanol and other organic ligands. The O-H stretching frequency of coordinated methanol is typically shifted compared to free methanol.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the nickel center. Nickel(II) in methanol-containing complexes commonly adopts a distorted octahedral geometry.[7]

The coordination environment of a typical octahedral nickel(II) complex with methanol and a bidentate ligand is depicted below.

Caption: A schematic representation of a distorted octahedral coordination geometry around a Ni(II) center.

Quantitative Data

The following tables summarize key structural and spectroscopic data for representative nickel-methanol coordination complexes.

Table 1: Selected Bond Lengths and Angles for [Ni(Lp)₂(CH₃OH)₂]Cl₂ [7]

| Parameter | Value |

| Bond Lengths (Å) | |

| Ni-O(methanol) | 2.0606(11) |

| Ni-O(ligand) | 2.0372(10) |

| Ni-N(ligand) | 2.0674(12) |

| Bond Angles (°) | |

| O(methanol)-Ni-O(ligand) | 88.20(4) |

| O(methanol)-Ni-N(ligand) | 89.47(5) |

| O(ligand)-Ni-N(ligand) | 79.37(4) |

Table 2: UV-Visible Absorption Data for Selected Ni(II) Complexes in Methanol

| Complex | λ_max (nm) | Assignment | Reference |

| bis(2-((E)-1-hydrazonoethyl)-4,5-dimethylphenoxy) nickel dihydrate | 289, 383 | Ligand-to-Metal Charge Transfer | [6] |

| [Ni(Lp)₂(CH₃OH)₂]Cl₂ | 371, 784 | d-d transitions | [7] |

Reactivity and Catalytic Applications

Nickel-methanol complexes and nickel catalysts in methanolic media exhibit remarkable reactivity, particularly in the fields of electrocatalysis and carbon dioxide utilization.

Methanol Oxidation Reaction (MOR)

Nickel-based materials are promising non-precious metal catalysts for the electro-oxidation of methanol in alkaline direct methanol fuel cells (DMFCs).[8] The mechanism generally involves the in-situ formation of a Ni(OH)₂/NiOOH active layer on the electrode surface. This layer facilitates the oxidation of methanol.[9] The overall process can be summarized as the electrochemical oxidation of Ni(II) to Ni(III), which then chemically oxidizes methanol.[9]

A simplified representation of the catalytic cycle for methanol oxidation on a nickel-based catalyst is shown below.

Caption: A simplified catalytic cycle for the methanol oxidation reaction on a nickel-based catalyst.

CO₂ Hydrogenation to Methanol

Nickel-based catalysts are also actively being investigated for the hydrogenation of carbon dioxide to methanol, a key reaction for CO₂ utilization and the production of green fuels.[10][11] The reaction typically proceeds via a formate or a carboxyl pathway on the catalyst surface.[10] Bimetallic catalysts, such as Ni-Ga, have shown high activity and selectivity for this transformation.[12]

Relevance to Drug Development

The principles of nickel coordination chemistry are increasingly being applied in the field of drug development.[1][2][3][13] While the direct use of nickel-methanol complexes as drugs is not widespread, the underlying coordination chemistry is highly relevant in several ways:

-

Nickel Complexes as Therapeutic Agents: A variety of nickel complexes have been investigated for their potential as anticancer agents.[14][15][16] These complexes can interact with biological macromolecules like DNA and proteins, leading to cytotoxic effects in cancer cells. The ligands coordinated to the nickel center play a crucial role in tuning the biological activity and reducing toxicity.

-

Catalysis in Pharmaceutical Synthesis: Nickel-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the construction of complex molecules that form the backbone of many pharmaceuticals.[1][3] The ability to perform these reactions in common solvents like methanol is advantageous for industrial applications. Recent innovations in stable nickel complexes are streamlining the drug discovery process by allowing for the rapid synthesis of numerous drug candidates.[1][2][3]

-

Understanding Metalloenzymes: Studying the coordination chemistry of nickel helps in understanding the active sites of nickel-containing enzymes, which can be targets for drug design.[13]

The development of novel nickel complexes continues to be an active area of research with significant potential to impact both industrial catalysis and the pharmaceutical sector.[17][18][19][20][21]

Conclusion

Nickel-methanol coordination chemistry encompasses a rich and diverse field of study with significant practical implications. From the fundamental synthesis and characterization of discrete molecular complexes to their application in cutting-edge catalytic processes, the interplay between nickel and methanol continues to inspire new scientific discoveries. The insights gained from this area of research are not only crucial for the development of more efficient and sustainable chemical processes but also hold considerable promise for advancing the field of medicinal chemistry and the discovery of new therapeutic agents.

References

- 1. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]

- 2. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

- 3. news-medical.net [news-medical.net]

- 4. Synthesis of nickel complexes with bidentate N,O-type ligands and application in the catalytic oligomerization of ethylene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. chemijournal.com [chemijournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 9. mdpi.com [mdpi.com]

- 10. research.tue.nl [research.tue.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of a Ni-Ga catalyst for CO_2 reduction to methanol | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]

- 13. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 14. Antineoplastic and Cytotoxic Activities of Nickel(II) Complexes of Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vitro and in vivo anticancer activity of nickel (II) tetraazamacrocyclic diperchlorate complex, [(Ni-Me8[14]diene)(ClO4)2] against ehrlich ascites carcinoma (EAC) and MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unusual Ni⋯Ni interaction in Ni(ii) complexes as potential inhibitors for the development of new anti-SARS-CoV-2 Omicron drugs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. web.mit.edu [web.mit.edu]

- 20. juniperpublishers.com [juniperpublishers.com]

- 21. jocpr.com [jocpr.com]

The Interaction of Methanol with Single-Crystal Nickel Surfaces: An In-Depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the surface science of methanol on single-crystal nickel surfaces, with a particular focus on the low-index planes: Ni(111), Ni(100), and Ni(110). Nickel catalysts are of significant interest in various industrial processes, including steam reforming of methanol for hydrogen production and methanol synthesis. Understanding the fundamental interactions of methanol with well-defined nickel surfaces at the molecular level is crucial for the rational design of more efficient and selective catalysts. This document summarizes key quantitative data from the scientific literature, details common experimental methodologies, and visualizes the reaction pathways and experimental workflows.

Introduction

The study of methanol (CH₃OH) on single-crystal nickel surfaces provides a model system for understanding the catalytic decomposition and synthesis of this important chemical feedstock. The crystallographic orientation of the nickel surface plays a critical role in determining the adsorption geometry, reaction intermediates, and final products. This guide focuses on the three most common low-index nickel surfaces—Ni(111), Ni(100), and Ni(110)—to provide a comparative analysis of their reactivity towards methanol.

Methanol Interaction with Ni(111)

The Ni(111) surface is the most densely packed and has been extensively studied. At low temperatures, methanol adsorbs molecularly. As the temperature increases, it undergoes a series of transformations, ultimately leading to the desorption of hydrogen and carbon monoxide.

Decomposition Pathway

The decomposition of methanol on Ni(111) proceeds primarily through the scission of the O-H bond to form a methoxy (CH₃O) intermediate.[1][2][3][4][5] This is followed by the sequential cleavage of C-H bonds, leading to the formation of adsorbed carbon monoxide and hydrogen atoms, which then recombinantly desorb as H₂.[1][2][3][4][5] No C-O bond scission is typically observed on the clean Ni(111) surface under ultra-high vacuum (UHV) conditions.[1][4] The presence of surface oxygen can slightly alter the dissociation temperatures but does not fundamentally change the primary reaction pathway.[4][5]

dot

Caption: Methanol decomposition pathway on Ni(111).

Methanol Interaction with Ni(100)

The Ni(100) surface is more open than the Ni(111) surface. While less studied, the decomposition of methanol on Ni(100) also leads to the formation of hydrogen and carbon monoxide. Infrared ellipsometric spectroscopy studies suggest the presence of methoxy and formal (likely formaldehyde) intermediates.

Decomposition Pathway

Similar to Ni(111), methanol decomposition on Ni(100) is believed to proceed through a methoxy intermediate. This is followed by further dehydrogenation to form CO and H₂. The exact temperatures for the formation and decomposition of intermediates are not as well-defined in the literature as for Ni(111).

dot

Caption: Proposed methanol decomposition pathway on Ni(100).

Methanol Interaction with Ni(110)

The Ni(110) surface has a corrugated structure with troughs running along the [1-10] direction. This unique geometry can influence the adsorption and reaction of methanol.

Decomposition Pathway

On the Ni(110) surface, methanol also adsorbs and forms a methoxy intermediate at temperatures around 170 K. This methoxy species then decomposes to adsorbed hydrogen and carbon monoxide near 270 K.[2] At low initial methoxy coverages, the rate-limiting step is the initial C-H bond scission.[2]

dot

Caption: Methanol decomposition pathway on Ni(110).

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of methanol and its decomposition products with single-crystal nickel surfaces.

Table 1: Temperature Programmed Desorption (TPD) Peak Temperatures (K)

| Surface | CH₃OH (multilayer) | CH₃OH (monolayer) | H₂ | CO |

| Ni(111) | ~150 K[4] | ~180 K (recombinative) | >250 K (two peaks)[1][4] | 350 - 450 K[4][5] |

| Ni(100) | Not explicitly reported | Not explicitly reported | Desorbs | Desorbs |

| Ni(110) | Not explicitly reported | ~180 K (recombinative)[2] | Desorbs with CO | ~270 K (decomposition limited)[2] |

Table 2: Adsorption Energies (kcal/mol)

| Species | Ni(111) (Experimental) | Ni(111) (Theoretical - DFT) | Ni(110) (Theoretical - DFT) |

| CH₃OH | ~11 | -11.0 to -12.7 | -10.8 |

| CH₃O | ~30 | -50.7 to -54.2 | -67.3 |

| CO | ~27 | -39.2 to -43.8 | -41.3 |

| H | ~63 | -66.4 to -67.1 | -65.7 |

Note: Experimental values are often derived from TPD data, while theoretical values are from Density Functional Theory (DFT) calculations. Direct comparison should be made with caution due to differences in methodologies.

Table 3: Kinetic Parameters

| Surface | Reaction Step | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) |

| Ni(110) | CH₃O → CHO + 2H | 16 | 10¹² |

Experimental Protocols

The study of methanol on single-crystal nickel surfaces relies on a suite of ultra-high vacuum (UHV) surface science techniques. Below are generalized protocols for the key experiments cited.

Temperature Programmed Desorption (TPD)

TPD is used to determine the desorption kinetics and energetics of adsorbates.

dot

Caption: Generalized workflow for a TPD experiment.

Detailed Methodology:

-

Sample Preparation: The single-crystal nickel sample is cleaned in a UHV chamber (base pressure < 1 x 10⁻¹⁰ Torr) by cycles of argon ion sputtering to remove surface contaminants, followed by annealing at high temperatures (e.g., >1000 K) to restore a well-ordered surface. Surface cleanliness and order are verified by XPS and LEED, respectively.[4]

-

Adsorption: The clean crystal is cooled to a low temperature (typically 100-170 K) to allow for molecular adsorption of methanol. Methanol vapor is introduced into the chamber via a leak valve or a directed doser for a specific exposure, measured in Langmuirs (1 L = 10⁻⁶ Torr·s).

-

Desorption: The crystal is then heated at a linear rate (typically 2-10 K/s) while a mass spectrometer monitors the partial pressures of desorbing species as a function of temperature.

-

Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) provides information on the desorption temperature, which is related to the adsorption energy, and the peak shape and area, which relate to the desorption order and surface coverage, respectively.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical state of the surface and adsorbates.

Detailed Methodology:

-

Sample Preparation and Adsorption: The nickel crystal is prepared and dosed with methanol as described for TPD.

-

X-ray Irradiation: The surface is irradiated with a monochromatic X-ray source (e.g., Al Kα at 1486.6 eV).

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy of the electrons can then be calculated, which is characteristic of the element and its chemical environment.

-

Data Analysis: By analyzing the core-level spectra (e.g., C 1s and O 1s), one can distinguish between molecularly adsorbed methanol and its decomposition products like methoxy and carbon monoxide based on shifts in their binding energies.

Low-Energy Electron Diffraction (LEED)

LEED is used to determine the crystallographic structure of the surface and any ordered overlayers of adsorbates.

Detailed Methodology:

-

Sample Preparation and Adsorption: The nickel crystal is prepared and dosed with methanol.

-

Electron Beam Diffraction: A monoenergetic beam of low-energy electrons (typically 20-200 eV) is directed at the surface.

-

Diffraction Pattern Imaging: The elastically scattered electrons that are diffracted by the ordered surface atoms produce a pattern on a fluorescent screen.

-

Data Analysis: The symmetry and spacing of the diffraction spots in the LEED pattern provide information about the surface unit cell. For example, a sharp (1x1) pattern indicates a clean, well-ordered surface, while the appearance of new spots can indicate the formation of an ordered adsorbate overlayer.[4]

Conclusion

The surface science of methanol on single-crystal nickel surfaces reveals a rich and complex chemistry that is highly dependent on the crystallographic orientation of the nickel substrate. On all low-index surfaces, methanol decomposition proceeds primarily through a methoxy intermediate to produce hydrogen and carbon monoxide. The quantitative data presented in this guide highlight the differences in adsorption energies and desorption temperatures across the Ni(111), Ni(100), and Ni(110) surfaces, which ultimately govern their catalytic activity. The experimental protocols and workflows detailed herein provide a foundation for researchers to further investigate these and related systems. A deeper understanding of these fundamental interactions is paramount for the development of advanced nickel-based catalysts for methanol conversion technologies.

References

An In-depth Technical Guide to the Electrochemical Behavior of Nickel in Methanolic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of nickel in methanolic solutions. Nickel and its alloys are crucial materials in various industrial applications, including reaction vessels and energy-producing cells where non-aqueous electrolytes are utilized.[1] Understanding the electrochemical properties of nickel in methanol is paramount for ensuring material integrity, preventing corrosion, and optimizing catalytic processes. This document synthesizes key findings on the corrosion, passivation, and electrocatalytic oxidation of nickel in methanolic environments, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Concepts: Corrosion and Passivation

The electrochemical behavior of nickel in methanol is significantly influenced by the presence of water, aggressive ions like chloride, the pH of the solution, and temperature.[1] In its pure, anhydrous form, methanol does not promote the formation of a protective passive layer on nickel, leading to uniform corrosion.[1]

The Critical Role of Water in Passivation

The presence of a minimal amount of water is essential for the passivation of nickel in methanolic solutions.[1] Without sufficient water, the formation of a stable nickel oxide layer, which protects the metal from further corrosion, is hindered.[1]

-

In pure methanol (water content < 250 ppm), nickel does not exhibit passivity and undergoes uniform corrosion.[1]

-

A minimum water concentration of 0.5% is required for the onset of passivation.[1]

-

With 0.5% water, nickel in methanol shows an activation kink at approximately 0.4 V (vs. SCE) and remains passive until transpassivity occurs at 1.2 V.[1]

-

Further increases in water content beyond 0.5% do not significantly alter the polarization characteristics but can eliminate the initial active dissolution kink.[1]

Influence of Aggressive Anions: The Effect of Chloride

Chloride ions have a pronounced detrimental effect on the passivity of nickel in methanolic solutions, often leading to pitting corrosion.[1] This effect is more aggressive in methanol compared to aqueous solutions.[1]

-

Chloride ions act as a strong depassivating agent.[1]

-

The presence of water is not sufficient to maintain passivity when chloride ions are present.[1]

-

The pitting potential, which indicates the onset of pitting corrosion, is lowered in the presence of chloride ions.[1]

-

The aggressive nature of chloride is amplified in the presence of H+ ions.[1]

Impact of pH and Temperature

The acidity and temperature of the methanolic solution also play a crucial role in the electrochemical behavior of nickel.

-

pH: Both acidic and alkaline methanolic solutions lead to greater metal dissolution compared to solutions containing only water.[1] This suggests that hydroxyl ions in methanol are less effective at stabilizing the passive film than water molecules.[1] The steady-state corrosion potential of nickel does not change linearly with pH, exhibiting different slopes at lower (1-8) and higher (9-13) pH values.[1]

-

Temperature: An increase in temperature generally enhances the dissolution of nickel.[1] Higher temperatures lead to an increase in the critical potential and current density required for passivation, and the stability of the passive film is reduced.[1] The apparent activation energy for the onset of passivation has been reported to be 13.7 kcal/mol.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from the literature on the electrochemical behavior of nickel in methanolic solutions.

Table 1: Influence of Water Content on Nickel Passivation in Methanol

| Water Content (%) | Passivity Observed | Activation Potential (V vs. SCE) | Transpassivity Potential (V vs. SCE) | Observations |

| < 0.025 (250 ppm) | No | - | - | Uniform corrosion.[1] |

| 0.5 | Yes | ~0.4 | 1.2 | Onset of passivation.[1] |

| > 0.5 | Yes | Not significant | Stable | Elimination of the active dissolution kink.[1] |

Table 2: Effect of Chloride Ions on Nickel in Methanolic Solutions (with 0.5% Water)

| Chloride Ion Concentration (M) | Pitting Corrosion | Observations |

| 0 | No | Stable passive film.[1] |

| 0.01 | Yes | Pitting potential is lowered.[1] |

| 0.1 | Yes | Increased pitting susceptibility.[1] |

| 0.5 | Yes | Significant pitting.[1] |

Table 3: Influence of Temperature on the Passivation of Nickel in Methanol with 0.5% Water

| Temperature | Passivity Stability | Critical Passivation Potential | Critical Current Density |

| Lower | More Stable | Lower | Lower |

| Higher | Less Stable | Increases | Increases |

Electrocatalytic Behavior: Methanol Oxidation

Nickel and its oxides can act as effective catalysts for the electro-oxidation of methanol, a key reaction in direct methanol fuel cells.[2][3] This process typically occurs in alkaline media where the formation of higher-valence nickel oxides facilitates the oxidation of methanol.[2]

-

Massive nickel electrodes are generally not efficient catalysts for methanol oxidation.[2]

-

Nickel dispersed on a substrate like graphite exhibits significant catalytic activity.[2][3]

-

The oxidation of methanol is believed to be mediated by the formation of NiO(OH) on the electrode surface.[2]

-

Nanostructured nickel materials, due to their high surface area, show enhanced catalytic activity compared to smooth nickel.[4]

Table 4: Performance of Nickel-Based Catalysts for Methanol Oxidation

| Catalyst | Electrolyte | Methanol Concentration (M) | Oxidation Peak Potential (V) | Peak Current Density (mA/cm²) |

| NiO-Y₂O₃/FTO | 0.5 M NaOH | 0.6 | 0.65 | 6.2 |

| NiO-ZrO₂/FTO | 0.5 M NaOH | 0.6 | 0.65 | 10 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the electrochemical behavior of nickel in methanolic solutions.

Potentiodynamic Polarization Studies

Objective: To study the corrosion and passivation behavior of nickel by measuring the current response to a controlled change in potential.

Methodology:

-

Electrode Preparation: A pure nickel sheet is used to prepare the working electrode. The electrode is polished with emery paper and subsequently degreased with acetone.[1]

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of the nickel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Electrolyte Preparation: Reagent-grade methanol is used as the solvent.[1] A supporting electrolyte, such as 0.1 M LiClO₄, is added to all solutions to minimize the ohmic drop.[1] The water content of the methanol is determined using the Karl Fischer titration method.[1] Additives such as lithium chloride (for Cl⁻ ions), perchloric acid (for H⁺ ions), and lithium hydroxide (for OH⁻ ions) are introduced to the solution as required.[1]

-

Polarization Measurement: The potentiodynamic polarization curves are recorded by scanning the potential of the working electrode from a cathodic potential to an anodic potential at a constant scan rate (e.g., 50 mV/s).[4] The resulting current is measured and plotted against the applied potential.

Cyclic Voltammetry for Methanol Oxidation

Objective: To investigate the electrocatalytic activity of nickel-based materials for the oxidation of methanol.

Methodology:

-

Catalyst Preparation: The nickel-based catalyst is deposited on a conductive substrate (e.g., graphite, FTO glass).[2][5]

-

Electrochemical Cell: A three-electrode setup is employed, with the catalyst-modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[5]

-

Electrolyte: The experiments are typically conducted in an alkaline solution, such as 0.5 M or 1.0 M NaOH or KOH.[2][5]

-

Voltammetry Measurement: Cyclic voltammograms are recorded by cycling the potential of the working electrode between defined limits at a specific scan rate (e.g., 100 mV/s).[5] Measurements are performed in the absence and presence of methanol in the electrolyte to observe the catalytic effect.[5]

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key processes and experimental workflows related to the electrochemical behavior of nickel in methanolic solutions.

Caption: Nickel's fate in methanol.

Caption: Electrochemical testing workflow.

Caption: Methanol oxidation on nickel.

References

The Dawn of a New Era in Methanol Conversion: A Technical Guide to Novel Nickel-Based Catalysts

Introduction: The global pursuit of sustainable energy and chemical production has intensified research into efficient methanol conversion technologies. Methanol, a versatile C1 building block derivable from various renewable and conventional feedstocks, holds immense potential as a precursor for valuable hydrocarbons and a fuel for clean energy generation. At the heart of these conversion processes lies the catalyst, and recent breakthroughs in nickel-based materials are paving the way for more efficient, selective, and cost-effective solutions. This in-depth technical guide provides a comprehensive overview of the discovery and application of novel nickel-based catalysts for three key methanol conversion pathways: methanol to hydrocarbons (MTH), aqueous-phase reforming (APR) of methanol for hydrogen production, and electrooxidation of methanol for fuel cells and electrosynthesis.

This guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and visual representations of reaction mechanisms and workflows to facilitate further research and development in this burgeoning field.

Methanol to Hydrocarbons (MTH) over Ni-ZSM-5 Catalysts

The conversion of methanol to hydrocarbons, particularly olefins and gasoline-range products, is a cornerstone of alternative fuel production. Zeolite catalysts, with their shape-selective properties, have been extensively studied for this process. The incorporation of nickel into the ZSM-5 zeolite framework has been shown to enhance catalyst stability and influence product selectivity.

Experimental Protocol: Synthesis of Ni-ZSM-5 by Incipient Wetness Impregnation

This protocol details the synthesis of a Ni-modified ZSM-5 catalyst using the incipient wetness impregnation method, a common and effective technique for dispersing a metal onto a porous support.[1][2][3]

Materials:

-

H-ZSM-5 zeolite powder (SiO2/Al2O3 ratio of 30)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Deionized water

Procedure:

-

Support Preparation: The H-ZSM-5 zeolite is calcined in air at 550 °C for 3 hours to remove any adsorbed impurities and ensure a consistent starting material.[4]

-

Precursor Solution Preparation: Calculate the amount of nickel nitrate hexahydrate required to achieve the desired nickel loading (e.g., 1-10 wt%). Dissolve the calculated amount of the nickel precursor in a volume of deionized water equal to the pore volume of the H-ZSM-5 support. This is the "incipient wetness" point.

-

Impregnation: Add the nickel precursor solution to the calcined H-ZSM-5 powder dropwise while continuously mixing to ensure uniform distribution. The powder should appear damp but not form a slurry.

-

Drying: The impregnated catalyst is dried in an oven at 110 °C overnight to remove the solvent.[4]

-

Calcination: The dried catalyst is then calcined in air at 550 °C for 3 hours. The heating ramp rate should be controlled to avoid rapid decomposition of the nitrate precursor. This step converts the nickel nitrate to nickel oxide.[4]

-

Reduction (Optional): For applications requiring metallic nickel, the calcined catalyst can be reduced in a stream of hydrogen gas at an elevated temperature.

Data Presentation: Performance of Ni-ZSM-5 Catalysts

The performance of Ni-ZSM-5 catalysts in the MTH reaction is highly dependent on the nickel loading and reaction conditions. The following table summarizes typical performance data.

| Catalyst | Ni Loading (wt%) | Temperature (°C) | Methanol Conversion (%) | Hydrocarbon Selectivity (%) | Reference |

| H-ZSM-5 | 0 | 450 | ~95 | Varies | [5] |

| 1% Ni/ZSM-5 | 1 | 450 | >98 | Increased aromatics | [6] |

| 5% Ni/ZSM-5 | 5 | 450 | ~100 | Enhanced stability | [7][8] |

| 8% Ni/ZSM-5 | 8 | 450 | ~100 | Improved lifetime | [7][8] |

Visualization: The Dual-Cycle Mechanism of MTH Conversion

The conversion of methanol to hydrocarbons over ZSM-5 catalysts is widely accepted to proceed via a "hydrocarbon pool" mechanism, which involves two interconnected catalytic cycles: an olefin-based cycle and an aromatic-based cycle.[7][8][9] This dual-cycle mechanism explains the formation of a wide range of hydrocarbon products.

Aqueous-Phase Reforming (APR) of Methanol over Ni-Ce/γ-Al₂O₃ Catalysts

Aqueous-phase reforming is a promising technology for producing hydrogen from biomass-derived oxygenates like methanol at relatively low temperatures and high pressures. Nickel-based catalysts are attractive for this process due to their activity and lower cost compared to precious metals. The addition of ceria (CeO₂) as a promoter to a nickel catalyst supported on gamma-alumina (γ-Al₂O₃) has been shown to enhance performance and stability.[10][11]

Experimental Protocol: Hydrothermal Synthesis of Ni-Ce/γ-Al₂O₃

This protocol describes a hydrothermal synthesis method for preparing a Ni-Ce/γ-Al₂O₃ catalyst.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

γ-Al₂O₃ powder

-

Urea (CO(NH₂)₂)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O, Ce(NO₃)₃·6H₂O, and a significant excess of urea in deionized water.

-

Dispersion of Support: Disperse the γ-Al₂O₃ powder in the precursor solution and stir vigorously to form a homogeneous suspension.

-

Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours). The urea will decompose to generate ammonia, which acts as a precipitating agent, leading to the deposition of nickel and cerium hydroxide precursors onto the alumina support.

-

Washing and Drying: After cooling the autoclave, the solid product is collected by filtration or centrifugation, washed repeatedly with deionized water and ethanol to remove residual ions, and then dried in an oven at 100-120 °C overnight.

-

Calcination: The dried powder is calcined in air at a high temperature (e.g., 500-600 °C) for several hours to decompose the hydroxides into their respective oxides and to ensure good adhesion to the support.

Data Presentation: Performance of Ni-Ce/γ-Al₂O₃ in Methanol APR

The addition of ceria to the Ni/γ-Al₂O₃ catalyst generally leads to higher methanol conversion and hydrogen selectivity.